(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Catalog No.
S778352
CAS No.
23726-92-3
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-...

CAS Number

23726-92-3

Product Name

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

IUPAC Name

(Z)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5-

InChI Key

BGTBFNDXYDYBEY-ALCCZGGFSA-N

SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C

Solubility

1 ml in 10 ml 95% (in ethanol)

Synonyms

BETA-DAMASCONE;DAMASCONE (BETA);DAMASCONE;FEMA 3243;1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-,(Z)-2-Buten-1-one;1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-cis-2-Buten-1-one;2-Buten-1-one,1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-,(Z)-;6,6-trimethyl-1-cyclohexen-

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C

Isomeric SMILES

C/C=C\C(=O)C1=C(CCCC1(C)C)C

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one has the molecular formula C13H20O and features a cyclohexene ring substituted with three methyl groups and a butenone moiety. This compound is characterized by its double bond configuration (Z), which influences its reactivity and interactions with other molecules. It is known to have a pleasant aroma, making it of interest in the fragrance industry .

The mechanism of action of β-Damascone in biological systems is not fully understood. However, its pleasant aroma suggests it interacts with olfactory receptors in the nose, triggering the perception of a rose-like or fruity odor []. Additionally, some studies suggest β-Damascone might possess biological activities like antimicrobial or anti-inflammatory properties, but more research is needed to confirm these effects [].

  • β-Damascone is generally considered safe for consumption at typical levels found in food []. However, concentrated forms may cause skin irritation or allergic reactions in some individuals.
  • There is limited data available on the flammability and reactivity of β-Damascone. As with most organic compounds, it is advisable to handle it with caution, avoiding contact with heat, open flames, and strong oxidizing agents.

Food Science and Flavor Research

  • Flavor development: β-damascone plays a crucial role in the flavor profile of various food products, including wines, fruits, dairy products, and baked goods. Researchers utilize it in flavor chemistry studies to understand the perception and interaction of different flavor compounds.
  • Sensory analysis: β-damascone serves as a reference compound in sensory evaluation to train panelists and assess their ability to detect and describe specific flavor attributes.

Chemical and Synthetic Biology

  • Organic synthesis: β-damascone is a valuable target molecule for synthetic chemists due to its complex structure and desirable fragrance properties. Researchers study and develop efficient synthetic routes for β-damascone, aiming to improve its production and accessibility for commercial applications.
  • Metabolic engineering: Researchers investigate the biosynthetic pathways for β-damascone in various microorganisms, aiming to engineer these pathways for large-scale production using metabolic engineering techniques. This approach can potentially contribute to more sustainable and cost-effective production of this valuable flavoring agent.

Neuroscience and Olfaction Research

  • Odor perception: β-damascone serves as a model compound in olfactory research to understand the mechanisms of odor detection and recognition in the brain. By studying how the brain perceives β-damascone's distinct aroma, researchers gain insights into the general principles of olfaction.
  • Odorant receptor interaction: β-damascone interacts with specific odorant receptors in the olfactory system. Researchers use it to investigate the structure-function relationships of these receptors and understand their role in odor perception.
Typical of alkenes and ketones, including:

  • Electrophilic Additions: The double bond in the butenone can react with electrophiles.
  • Nucleophilic Additions: The carbonyl group can be attacked by nucleophiles.
  • Cycloadditions: It may participate in cycloaddition reactions due to its unsaturated nature.

Specific reaction pathways include the formation of adducts with various nucleophiles and potential rearrangements under certain conditions .

Several methods have been developed for synthesizing (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one:

  • From Oxiranes: A method involves the reaction of oxiranes with bromoalkenes to yield the desired product through ring-opening and subsequent rearrangement .
  • Using Catalysts: Catalytic methods can facilitate the formation of the double bond while controlling stereochemistry.
  • Multi-step Synthetic Routes: These may involve several transformations starting from simpler organic precursors.

The applications of (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one span various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and scented products.
  • Flavoring Agents: It may also be used to enhance flavors in food products.
  • Chemical Intermediates: Its unique structure makes it a valuable intermediate in organic synthesis for producing other complex molecules.

Research on interaction studies involving (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one primarily focuses on its reactivity with biological systems and other chemicals. Studies indicate potential interactions that may lead to toxicity or allergic responses in sensitive individuals. Further research is needed to fully understand the implications of these interactions in environmental and health contexts.

Several compounds share structural similarities with (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-MethylcyclohexanoneC7H12OKetone functional group; used as a solvent
3-HydroxybutanoneC4H8O2A simple ketone; involved in metabolic processes
3-CareneC10H16A bicyclic monoterpene; known for its aromatic properties

Uniqueness

(Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one stands out due to its specific arrangement of methyl groups on the cyclohexene ring and the presence of a butenone functional group. This unique structure contributes to its distinct aroma and potential applications in flavoring and fragrance industries.

Physical Description

colourless to pale yellow liquid with a complex fruity floral odou

XLogP3

3.5

Density

0.934-0.942 (20°)

UNII

074X5R04IQ

GHS Hazard Statements

Aggregated GHS information provided by 1606 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (80.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (80.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

23726-92-3

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2Z)-: ACTIVE

Dates

Modify: 2023-08-15

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